Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-
CAS No.: 821777-15-5
Cat. No.: VC16811558
Molecular Formula: C18H27F3N4
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- - 821777-15-5](/images/structure/VC16811558.png)
Specification
CAS No. | 821777-15-5 |
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Molecular Formula | C18H27F3N4 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C18H27F3N4/c1-23(2)9-5-11-25(12-6-10-24(3)4)16-8-7-15(14-22)17(13-16)18(19,20)21/h7-8,13H,5-6,9-12H2,1-4H3 |
Standard InChI Key | DEYDXSGQLHERFP-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCCN(CCCN(C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzonitrile backbone substituted at the 2-position with a trifluoromethyl group (-CF₃) and at the 4-position with a bis[3-(dimethylamino)propyl]amino group (-N(CH₂CH₂CH₂N(CH₃)₂)₂). This combination introduces both electron-withdrawing (-CF₃) and electron-donating (tertiary amine) moieties, creating a polarized electronic environment that influences reactivity and solubility .
Table 1: Key Structural Features
Position | Substituent | Electronic Effect | Role |
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2 | -CF₃ | Electron-withdrawing | Enhances metabolic stability, lipophilicity |
4 | -N(CH₂CH₂CH₂N(CH₃)₂)₂ | Electron-donating | Improves solubility, enables protonation |
Physicochemical Properties
While direct experimental data for this specific compound is limited, inferences can be drawn from structurally analogous benzonitriles:
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Molecular Formula: C₁₈H₂₈F₃N₅ (calculated)
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Molecular Weight: ~389.45 g/mol
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Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the tertiary amine groups, contrasting with poor aqueous solubility typical of trifluoromethylated aromatics .
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pKa: The dimethylamino groups likely confer a basic character, with estimated pKa values of 8–10 for the amine protons.
Synthetic Pathways and Reaction Dynamics
Hypothesized Synthesis Routes
The synthesis of 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)benzonitrile likely involves multi-step functionalization:
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Nucleophilic Aromatic Substitution: Introduction of the -CF₃ group via directed ortho-metalation or halogenation followed by trifluoromethylation .
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Amination: Subsequent substitution at the 4-position with bis[3-(dimethylamino)propyl]amine under catalytic conditions (e.g., Pd-mediated coupling).
Reaction Mechanisms
The dimethylaminopropyl groups may participate in chelation-assisted metal catalysis, facilitating C–N bond formation. Computational studies of analogous systems suggest that the electron-rich amine enhances nucleophilicity at the aromatic carbon .
Biological and Industrial Applications
Material Science Applications
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Liquid Crystals: The rigid benzonitrile core and flexible amine side chains could enable mesophase formation.
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Coordination Chemistry: The dimethylamino groups may act as ligands for transition metals, useful in catalysis.
Future Research Directions
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Synthetic Optimization: Develop efficient catalytic systems for regioselective amination.
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Biological Screening: Evaluate affinity for androgen receptors and cytotoxicity profiles.
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Computational Modeling: Predict metabolic pathways and degradation products.
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